Ethyl 4-methyl-1-naphthoylformate
CAS No.: 101093-81-6
Cat. No.: VC20749423
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101093-81-6 |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |
| Standard InChI Key | RTYLWBWBCMIRBY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C |
| Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C |
Introduction
Ethyl 4-methyl-1-naphthoylformate is a chemical compound with the CAS number 187269-42-7. It is a derivative of naphthalene, incorporating both a methyl group and an ethyl formate moiety. This compound is of interest in organic chemistry due to its potential applications in synthesis and its structural properties.
Synthesis and Applications
The synthesis of Ethyl 4-methyl-1-naphthoylformate typically involves the reaction of 4-methyl-1-naphthoyl chloride with ethyl formate in the presence of a suitable catalyst. This compound can serve as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Synthesis Pathway
-
Starting Materials: 4-Methyl-1-naphthoic acid or its derivatives.
-
Conversion to Acid Chloride: Reaction with thionyl chloride or phosphorus pentachloride.
-
Esterification: Reaction with ethyl formate in the presence of a base.
Potential Applications
-
Pharmaceutical Synthesis: As an intermediate in the synthesis of drugs.
-
Dye Synthesis: Used in the production of certain dyes due to its aromatic structure.
-
Organic Synthesis: General use as a building block for complex organic molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume